(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-18-9-5-4-6-16(18)10-12-20(29)24-14-15-30-21-13-11-19-25-26-22(28(19)27-21)17-7-2-1-3-8-17/h1-13H,14-15H2,(H,24,29)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCILUWGFZHLDI-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C=CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)/C=C/C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide is a novel derivative of the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazole ring connected to an acrylamide moiety with a chloro-substituted phenyl group. This structural arrangement is significant for its biological interactions.
Pharmacological Profile
-
Antimicrobial Activity :
- Triazole derivatives are known for their antimicrobial properties. A study indicated that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
- The specific compound's activity against these pathogens is yet to be fully characterized but is expected to follow the trends observed in other triazole derivatives.
-
Anticancer Properties :
- Triazoles have been explored for their anticancer effects. Research shows that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- The specific mechanism of action for this compound remains to be elucidated but may involve interference with cellular signaling pathways.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl and triazole rings can significantly impact potency and selectivity:
- Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring Variations : Alterations in the triazole structure can lead to varying degrees of biological activity, particularly in terms of enzyme inhibition and receptor binding .
Case Studies
-
Antibacterial Study :
A series of related triazole compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those present in our compound led to minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains . -
Cancer Cell Line Testing :
In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs induced significant cytotoxicity and cell cycle arrest at concentrations below 10 μM . These findings suggest potential therapeutic applications in oncology.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been shown to possess antibacterial properties against various pathogens including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the triazolo[4,3-b]pyridazine moiety in the structure of this compound may enhance its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy. Studies have demonstrated that similar triazole derivatives can inhibit inflammatory pathways and cytokine production, suggesting that this compound may also exhibit these effects .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism through which this compound exerts its anticancer effects warrants further investigation.
Therapeutic Implications
Given its diverse biological activities, this compound holds potential for development as a therapeutic agent in several domains:
Antimicrobial Therapy
The compound could be explored as a new candidate for treating infections caused by resistant bacterial strains.
Anti-inflammatory Drugs
Its anti-inflammatory properties may lead to applications in treating chronic inflammatory diseases.
Cancer Therapeutics
The anticancer activity suggests potential use in oncology, particularly for cancers resistant to conventional therapies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights:
Core Heterocycle Variations :
- The target compound’s 1,2,4-triazolo[4,3-b]pyridazine core differentiates it from imidazo[4,5-b]pyridine (13g) or pyridine-triazole hybrids (). The triazolo-pyridazine system may offer enhanced metabolic stability compared to pyridine-based analogs due to reduced susceptibility to oxidative degradation .
- In contrast, compound 6g () uses a pyridoindole core, which confers planar aromaticity for DNA intercalation but lacks the triazole’s hydrogen-bonding capacity .
Acrylamide Side Chain Modifications: The (E)-2-chlorophenyl acrylamide in the target compound contrasts with 13g’s cyanoacrylamide and chloropyridyl group. Cyanoacrylamides often exhibit stronger electrophilicity for covalent target binding, while chlorophenyl groups enhance lipophilicity and membrane permeability . Compound 3312 () shares a chlorophenyl-acrylamide motif but lacks the triazolo-pyridazine core, highlighting the target compound’s balance between hydrophobicity and heterocyclic diversity .
Ether linkages (e.g., the ethoxyethyl spacer in the target compound) improve solubility relative to purely hydrocarbon-linked analogs (e.g., ’s triazole-methoxy derivatives) .
Q & A
Basic: What are the critical reaction conditions for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to form the triazolo[4,3-b]pyridazine core .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridazin-6-yl oxygen .
- Catalysts : Base catalysts (e.g., NaH, K₂CO₃) for deprotonation during acrylamide coupling .
- Reaction Time : Extended times (12–24 hrs) for heterocycle formation, monitored via TLC/HPLC .
Methodological Tip : Use kinetic studies to identify rate-limiting steps and optimize yields (e.g., adjusting stoichiometry of 2-chlorophenylacrylic acid derivatives) .
Basic: How do the functional groups in this compound influence its reactivity?
Answer:
Key functional groups and their roles:
- Triazolo[4,3-b]pyridazine Core : Provides π-π stacking potential for biological target binding; susceptible to electrophilic substitution at C-3 .
- Acrylamide Linker : (E)-configuration ensures planar geometry for hydrogen bonding with enzymes; the β-chlorophenyl group enhances lipophilicity .
- Ether Oxygen : Stabilizes intermediates via resonance during nucleophilic attacks .
Characterization : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and intramolecular interactions .
Basic: What spectroscopic and chromatographic methods are recommended for characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm acrylamide (E)-stereochemistry (δ 6.5–7.5 ppm for vinyl protons) and triazole ring protons (δ 8.0–9.0 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z ~474) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Advanced Tip : Couple LC-MS with collision-induced dissociation (CID) to study fragmentation patterns .
Advanced: How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?
Answer:
Contradictions may arise from:
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers; validate with dynamic light scattering (DLS) .
- Off-Target Effects : Perform counter-screening against related kinases or GPCRs .
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .
Methodological Approach : Apply statistical meta-analysis to compare datasets across cell lines (e.g., HEK293 vs. HepG2) .
Advanced: What strategies enhance the compound’s biological activity through structural modification?
Answer:
- Acrylamide Optimization : Replace the β-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target affinity .
- Triazole Substitution : Introduce hydrophilic groups (e.g., -SO₂NH₂) at C-3 to enhance solubility .
- Linker Flexibility : Shorten the ethyloxy spacer to reduce entropic penalties during binding .
Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or JAK2 .
Advanced: How can computational modeling predict metabolic stability?
Answer:
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism hotspots (e.g., oxidation at the triazole ring) .
- MD Simulations : Simulate liver microsome interactions to identify sites of glucuronidation .
- QM/MM Calculations : Evaluate activation energies for hydrolytic cleavage of the acrylamide bond .
Validation : Cross-reference with in vitro microsomal stability assays (e.g., t₁/₂ > 60 mins desirable) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Emergency Measures : Immediate ethanol wash for skin contact; consult SDS for spill management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
